8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-11-14(17-12(20)16-11)5-7-18(8-6-14)13-15-9-3-1-2-4-10(9)21-13/h1-4H,5-8H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNOSHJWDYZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Cyclocondensation Reaction
The foundational step involves the formation of a bicyclic intermediate through the reaction of diethyl oxalate, urea, and ammonium carbonate in methanol under basic conditions (sodium methoxide). This generates a sodium salt of 1,3-diazaspiro[4.5]decane-2,4-dione, which serves as the scaffold for subsequent modifications.
Reaction Conditions:
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Molar Ratios: Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.
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Temperature: 25–30°C, maintained via controlled sodium addition to prevent exothermic runaway.
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Solvent: Anhydrous methanol, facilitating both solubility and reactivity.
This step achieves yields exceeding 90% with purity >99.7%, underscoring its efficiency for large-scale production.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on extrapolated data from analogous compounds:
| Method Type | Starting Materials | Key Reagents | Conditions | Yield* | Purity* |
|---|---|---|---|---|---|
| Late-Stage Substitution | 8-Chloro-spiro intermediate | 2-Mercaptobenzothiazole | DMF, 100°C, 24h | ~65% | >95% |
| Direct Cyclization | 8-Oxo-spiro intermediate | 2-Aminothiophenol, I₂ | Acetic acid, reflux | ~50% | >90% |
| Reductive Amination | 8-Amino-spiro intermediate | Benzothiazole-2-carbaldehyde | NaBH₃CN, MeOH | ~70% | >98% |
*Estimated based on analogous reactions in.
Key Observations:
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Reductive Amination: Introducing a pre-formed benzothiazole-2-carbaldehyde to an 8-amino-spiro intermediate may offer higher yields, though the synthesis of the aldehyde precursor adds complexity.
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Safety Considerations: Direct cyclization with iodine requires careful handling due to corrosive and oxidative hazards.
Optimization Strategies for Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery, particularly as a potential therapeutic agent. Studies indicate that it may function as a selective agonist for the Delta Opioid Receptor (DOR), which is implicated in pain modulation and analgesic effects. The interaction with DOR suggests that this compound could lead to the development of new pain relief medications without the side effects associated with traditional opioids.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. The benzothiazole ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their activity and leading to bactericidal effects. This characteristic makes it a candidate for developing new antibiotics against resistant strains of bacteria .
Cancer Research
There is growing interest in the application of this compound in oncology. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. Its unique structure allows for modifications that could enhance its efficacy against various types of cancer cells .
Material Science
The spiro structure of the compound contributes to its stability and reactivity, making it suitable for applications in material science. It can be incorporated into polymer matrices or used as a building block for synthesizing novel materials with specific mechanical and thermal properties.
Case Studies
Mechanism of Action
The mechanism of action of 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on pyridinyl rings enhance binding to enzymatic targets like PHD2, while bulky aryl groups (e.g., benzothiazole, benzyl) improve selectivity for receptors such as δ-opioid.
- Synthetic Challenges : Microwave-assisted cross-couplings (e.g., Suzuki reactions) achieve moderate yields (20–58%), but deprotection steps (e.g., TFA-mediated) often reduce efficiency.
Key Findings :
- HIF Modulation : 8-(3-Chloro-5-arylpyridin-4-yl) derivatives inhibit PHD2 (IC50 <1 µM), critical for hypoxia signaling. The benzothiazole variant may enhance metal-chelation in the active site.
- Receptor Selectivity : Bulky N8 substituents (e.g., benzothiazole, biphenyl) confer δ-opioid receptor selectivity over µ-/κ-opioid receptors.
- Antimicrobial Activity : Benzooxazole analogs show moderate activity, suggesting heterocycle polarity impacts membrane penetration.
Structure-Activity Relationships (SAR)
Q & A
Q. What are the standard synthetic routes for 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The compound is synthesized via multi-step routes involving:
- Bucherer–Berg reaction of piperidone derivatives to introduce spirocyclic hydantoin cores (e.g., intermediates 7–9 in ).
- Ullmann coupling for aryl-amine bond formation ().
- Reductive amination to finalize the spirohydantoin structure ( ). Alternative methods include microwave-assisted cyclization for improved yields (e.g., 46% for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in ). Key characterization techniques: NMR, IR, HRMS, and elemental analysis ().
Q. How is the compound structurally characterized to confirm its identity?
- NMR spectroscopy identifies spirocyclic carbons (e.g., δ 67–70 ppm for C-5 in ) and substituent-specific signals (e.g., benzothiazole protons at δ 7.5–8.5 ppm).
- IR spectroscopy confirms carbonyl stretches (~1700–1750 cm⁻¹ for hydantoin C=O groups) and benzothiazole C-S/C-N vibrations ().
- HRMS validates molecular weight (e.g., [M+H]⁺ for C14H17N3O2: 259.3037 in ) .
Q. What preliminary biological activities have been reported for this compound?
- Prolyl hydroxylase (PHD) inhibition : IC50 values ≤100 nM in enzymatic assays ( ).
- δ-Opioid receptor agonism : Selective activation via β-arrestin recruitment assays (EC50 ~100 nM) with minimal off-target activity ( ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize PHD inhibition while mitigating off-target effects?
- Metal-chelating group optimization : Pyridine or imidazole substituents at the 2-position enhance Fe(II) binding (e.g., 3-methyl pyridine in vs. inactive thiophene derivatives).
- Acidic functionality introduction : Reduces hERG potassium channel activity (e.g., carboxylic acid derivatives in ) .
- In vivo PK/PD profiling : Short-acting inhibitors (t1/2 <4 hr) maintain erythropoietin (EPO) upregulation without prolonged hypoxia ( ) .
Q. What experimental strategies resolve contradictions in biological activity across different assays?
- Cellular vs. enzymatic assays : Validate PHD inhibition using HIF-1α CODD peptide substrates in cellular models () and confirm receptor selectivity via GPCR screening ( ).
- Species-specific responses : Compare rodent vs. primate pharmacokinetics to address interspecies variability ( ) .
Q. How can molecular dynamics (MD) simulations guide δ-opioid receptor binding studies?
- Docking to orthogonal sites : Identify binding poses distinct from SNC80-like agonists to avoid β-arrestin-mediated side effects ( ).
- Free energy calculations : Predict binding affinities for spirohydantoin derivatives (e.g., ΔG <−8 kcal/mol for high-efficacy agonists) .
Q. What methodologies address low synthetic yields in spirohydantoin derivatives?
- Microwave-assisted synthesis : Increases yields by 20–30% (e.g., 46% for 4a in vs. 24% for traditional routes in ).
- High-throughput experimentation (HTE) : Optimizes C-N coupling conditions (e.g., Pd catalysis with cesium carbonate in ) .
Q. How are in vivo efficacy models designed to evaluate anti-anemia or neuropathic pain applications?
- Anemia models : Measure serum EPO levels in rodents after single-dose administration ( ).
- Inflammatory pain models : Use complete Freund’s adjuvant (CFA)-treated mice to assess mechanical hyperalgesia ( ) .
Data Contradiction Analysis
Q. Why do some derivatives show potent enzymatic inhibition but poor cellular activity?
Q. How can conflicting SAR data between PHD and δ-opioid receptor targets be rationalized?
- Target-specific pharmacophores : Chelating groups critical for PHD inhibition () vs. hydrophobic pockets for δ-opioid receptor binding ().
- Scaffold flexibility : Spirocyclic rigidity favors PHD inhibition, while conformational mobility enhances receptor agonism.
Methodological Tables
| Key Assay Parameters for PHD Inhibition |
|---|
| Enzyme Source |
| Substrate |
| Detection |
| IC50 Range |
| In Vivo PK Parameters |
|---|
| Species |
| t1/2 |
| AUC(0–24h) |
| Cmax |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
